
4-(3-Methoxyazetidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyazetidin-1-yl)quinazoline is a chemical compound with the molecular formula C12H13N3O . It is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry due to their wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a 3-methoxyazetidin-1-yl group attached to the quinazoline ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, quinazoline derivatives are known to undergo a variety of chemical reactions .科学的研究の応用
Tubulin Polymerization Inhibitors
- Anticancer Activity : 4-(N-Cycloamino)phenylquinazolines, closely related to 4-(3-Methoxyazetidin-1-yl)quinazoline, have been optimized to act as tubulin polymerization inhibitors, particularly targeting the colchicine site. These compounds have shown potent in vitro cytotoxic activity and substantial inhibition of colchicine binding to tubulin, indicating their potential as anticancer agents (Wang et al., 2014).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, a compound similar to this compound, have been synthesized and evaluated for antimicrobial properties. These compounds, especially those with chloro and methoxy groups, exhibited significant antibacterial and antifungal activities (Patel & Patel, 2011).
Cancer Therapy
- EGFR Inhibitors : Quinazoline derivatives, including 4-anilinoquinazolines, have gained attention for their anticancer properties. They have been found to stabilize the kinase activity of the epidermal growth factor receptor (EGFR), showing potent cytotoxic activity against various cancer cell lines (Haghighijoo et al., 2018).
- Tubulin-Binding Tumor-Vascular Disrupting Agents : Some quinazoline derivatives have been identified as novel tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, showing promising anticancer activity (Cui et al., 2017).
Antihypertensive Properties
- Treatment of Hypertension : Certain quinazoline derivatives have been shown to exhibit antihypertensive action, blocking α1-adrenoceptors. This property makes them suitable for the treatment of hypertension (Tsai et al., 2001).
Analgesic Effects
- Pain Management : Quinazoline derivatives have also been explored for their analgesic activities. Compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have exhibited significant analgesic activity, comparable to standard analgesic drugs (Osarodion, 2023).
将来の方向性
The future directions for research on 4-(3-Methoxyazetidin-1-yl)quinazoline and other quinazoline derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications . This could include more detailed studies on their mechanisms of action, as well as the development of new synthetic methods for their preparation.
作用機序
Target of Action
The primary targets of 4-(3-Methoxyazetidin-1-yl)quinazoline Quinazoline derivatives, a group to which this compound belongs, have been found to have potential therapeutic applications in urinary bladder cancer therapy . They are known to target specific molecular pathways, making them promising candidates for targeted therapy .
Mode of Action
The exact mode of action of This compound Quinazoline derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The character of these interactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Biochemical Pathways
The specific biochemical pathways affected by This compound Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetics of quinazoline derivatives can be influenced by the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The molecular and cellular effects of This compound Quinazoline derivatives are known to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The action of quinazoline derivatives can be influenced by various factors, including the presence of other drugs, which can lead to drug-drug interactions and altered pharmacokinetics .
生化学分析
Biochemical Properties
4-(3-Methoxyazetidin-1-yl)quinazoline has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to have anticancer properties and can target MET kinase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-(3-methoxyazetidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-9-6-15(7-9)12-10-4-2-3-5-11(10)13-8-14-12/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSLUKBGQRIMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
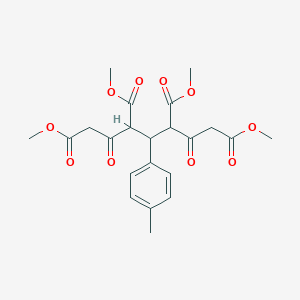
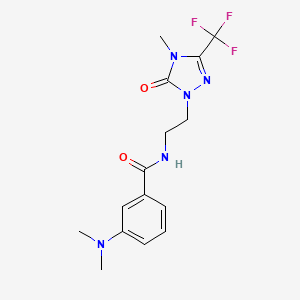
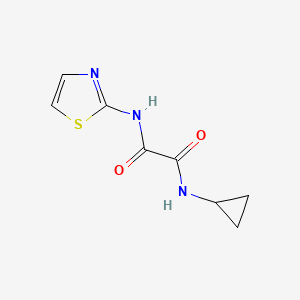
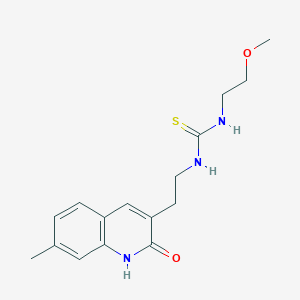
![8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2614687.png)
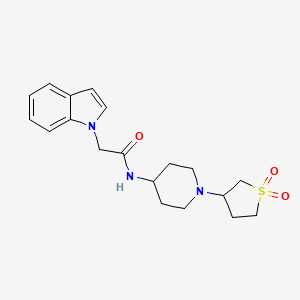
![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)
![1-{[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2614691.png)
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)
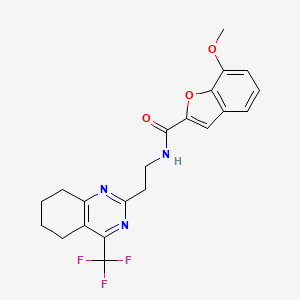
![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2614698.png)
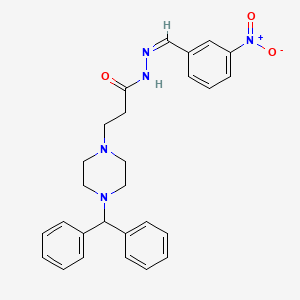
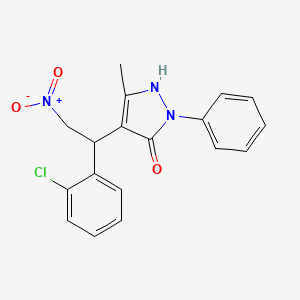
![tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate](/img/structure/B2614704.png)
